2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-methyl-N-phenylacetamide
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Overview
Description
2-[7-(4-METHOXYPHENYL)-5-METHYL-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL]-N-METHYL-N-PHENYLACETAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, makes it a subject of interest in various fields of scientific research .
Preparation Methods
The synthesis of 2-[7-(4-METHOXYPHENYL)-5-METHYL-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL]-N-METHYL-N-PHENYLACETAMIDE typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by its fusion with a pyrimidine ring. The reaction conditions often include the use of hydrazonoyl chlorides or aldehydes, followed by cyclization . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazonoyl chlorides, aldehydes, and cyclization agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with hydrazonoyl chlorides can lead to the formation of different triazolopyrimidine derivatives .
Scientific Research Applications
2-[7-(4-METHOXYPHENYL)-5-METHYL-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL]-N-METHYL-N-PHENYLACETAMIDE has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as a neuroprotective and anti-neuroinflammatory agent . Its unique structure allows it to interact with various molecular targets, making it a valuable compound for drug development . Additionally, it has applications in the industry as a precursor for the synthesis of other biologically active compounds .
Mechanism of Action
The mechanism of action of 2-[7-(4-METHOXYPHENYL)-5-METHYL-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL]-N-METHYL-N-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the endoplasmic reticulum stress and apoptosis pathways, as well as the NF-kB inflammatory pathway . These interactions result in its neuroprotective and anti-inflammatory effects .
Comparison with Similar Compounds
Similar compounds to 2-[7-(4-METHOXYPHENYL)-5-METHYL-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL]-N-METHYL-N-PHENYLACETAMIDE include other triazolopyrimidine derivatives, such as 2-(2-FURANYL)-7-[3-(4-METHOXYPHENYL)PROPYL]-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-5-AMINE . These compounds share similar structural features but may differ in their biological activities and specific applications . The uniqueness of 2-[7-(4-METHOXYPHENYL)-5-METHYL-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL]-N-METHYL-N-PHENYLACETAMIDE lies in its specific combination of functional groups, which contribute to its distinct biological properties .
Properties
Molecular Formula |
C22H21N5O3 |
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Molecular Weight |
403.4 g/mol |
IUPAC Name |
2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-methyl-N-phenylacetamide |
InChI |
InChI=1S/C22H21N5O3/c1-15-23-19(16-9-11-18(30-3)12-10-16)13-20-24-26(22(29)27(15)20)14-21(28)25(2)17-7-5-4-6-8-17/h4-13H,14H2,1-3H3 |
InChI Key |
YATSWPYUAXFMOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC2=NN(C(=O)N12)CC(=O)N(C)C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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